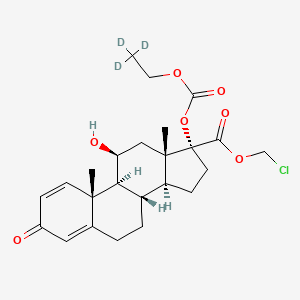

Loteprednol Etabonate-d3

Description

Properties

Molecular Formula |

C24H31ClO7 |

|---|---|

Molecular Weight |

470.0 g/mol |

IUPAC Name |

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2,2,2-trideuterioethoxycarbonyloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1/i1D3 |

InChI Key |

DMKSVUSAATWOCU-XPCLTPBSSA-N |

Synonyms |

(11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid-d3 Chloromethyl Ester; CDDD-5604-d3; HGP-1-d3; P-5604-d3; Alrex-d3; Lotemax-d3; |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Loteprednol Etabonate-d3

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of this compound. It includes detailed experimental protocols and visual diagrams to support research and development activities.

Core Chemical Identity

This compound is the deuterium-labeled version of Loteprednol Etabonate, an anti-inflammatory corticosteroid.[1] As a "soft drug," it is designed to act locally and then rapidly metabolize into inactive substances, minimizing systemic side effects.[2][3] The incorporation of deuterium isotopes makes it a valuable tool as an internal standard for quantitative analysis in pharmacokinetic and metabolic studies.[1]

Chemical Structure

This compound is structurally similar to other glucocorticoids but lacks the ketone group at the 20th position.[4] Its chemical name is chloromethyl 17α-[(ethoxycarbonyl)oxy]-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylate-d3.

Physicochemical Properties

The key physicochemical properties of Loteprednol Etabonate and its deuterated analog are summarized below.

| Property | This compound | Loteprednol Etabonate |

| Molecular Formula | C₂₄H₂₈D₃ClO₇[5] | C₂₄H₃₁ClO₇[6][7] |

| Molecular Weight | 469.97 g/mol [5] | 466.95 g/mol [7] |

| CAS Number | Not available | 82034-46-6[2][6] |

| Appearance | - | White to off-white powder[8] |

| IUPAC Name | (11β, 17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid-d3 Chloromethyl Ester | Chloromethyl 17α-[(ethoxycarbonyl)oxy]-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylate[8] |

| Property | Value |

| Melting Point | 220.5 °C - 223.5 °C[2] |

| Water Solubility | 1:2,000,000 (0.5 µg/mL)[2] |

| Lipid Solubility | Highly lipid-soluble, enhancing cell penetration[4][8] |

Pharmacology and Mechanism of Action

Loteprednol Etabonate is a potent glucocorticoid receptor agonist.[7] Animal studies have shown that its binding affinity for the glucocorticoid receptor is 4.3 times greater than that of dexamethasone.[2][6][7]

The anti-inflammatory effects are mediated through the modulation of the cytosolic glucocorticoid receptor (GR).[2] The mechanism involves several key steps:

-

Receptor Binding: As a lipophilic molecule, Loteprednol Etabonate penetrates the cell membrane and binds to the GR in the cytoplasm.[2][4]

-

Nuclear Translocation: The activated drug-receptor complex moves into the nucleus.[2][9]

-

Gene Expression Modulation: In the nucleus, the complex interacts with DNA to upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory proteins.[2][6]

-

Inhibition of Inflammatory Pathways: A primary action is the induction of phospholipase A2 (PLA2) inhibitory proteins, known as lipocortins.[4][6] These proteins block the release of arachidonic acid from cell membranes.[4][9] By preventing the formation of arachidonic acid, Loteprednol Etabonate inhibits the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.[4][6][9]

Caption: Glucocorticoid Receptor Signaling Pathway for Loteprednol Etabonate.

Pharmacokinetics and Metabolism

Loteprednol Etabonate was developed using retrometabolic drug design.[2] It is engineered to be rapidly metabolized to inactive substances after exerting its therapeutic effect locally.[3][6]

-

Absorption: Following topical ocular administration, systemic absorption is very limited. Plasma concentrations of the parent drug are typically below the limit of quantitation (1 ng/mL).[3]

-

Metabolism: It is rapidly hydrolyzed in ocular tissues and the bloodstream to two inactive metabolites: Δ¹-cortienic acid etabonate (PJ-91) and Δ¹-cortienic acid (PJ-90).[2][6] This rapid inactivation contributes to its favorable safety profile, particularly the reduced risk of intraocular pressure elevation compared to other corticosteroids.[9]

-

Elimination: The inactive metabolites are more hydrophilic and are readily eliminated from the body.[3][6]

Caption: Metabolic Pathway of Loteprednol Etabonate.

Experimental Protocols

Synthesis Pathway

A patented method describes the preparation of Loteprednol Etabonate from a readily available starting material through a multi-step process.[10] A generalized workflow is described below.

-

N-Arylation Reaction: A starting compound (Compound I) undergoes an N-arylation reaction with an iodobenzene analog under alkaline conditions.[10]

-

Removal Reaction: The resulting product is then reacted with an oxirane analog in methanol.[10]

-

Esterification: The subsequent compound is esterified using ethyl chloroformate in the presence of an organic base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).[10]

-

Chlorination: The final step involves a chlorination reaction, for instance using potassium persulfate, to yield Loteprednol Etabonate.[10]

Caption: Generalized Synthesis Workflow for Loteprednol Etabonate.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method can be used for the quantitative analysis of Loteprednol Etabonate in ophthalmic suspensions.[11] This method is suitable for quality control assays and stability studies.[11][12]

| Parameter | Specification |

| Stationary Phase (Column) | Inertsil C8, 150 x 4.6 mm, 5 µm[11] |

| Mobile Phase A | 0.1% v/v formic acid in water[11] |

| Mobile Phase B | 0.1% v/v formic acid in methanol[11] |

| Elution Mode | Gradient[11] |

| Flow Rate | 1.0 mL/min[11] |

| Column Temperature | 35°C[11] |

| Injection Volume | 10 µL[11] |

| Detection Wavelength | 245 nm[11] |

| Standard Concentration | Approximately 200 µg/mL[11] |

| Linearity Range | 50 to 400 µg/mL (r > 0.999)[11] |

Methodology:

-

Preparation: The mobile phase is degassed by sonication for approximately 10 minutes before use.[11] Standard and sample solutions are prepared at the target concentrations.

-

Chromatography: The system is equilibrated with the mobile phase. The sample is injected, and the gradient elution is performed.

-

Detection: The eluent is monitored at 245 nm.

-

Quantification: The peak area of Loteprednol Etabonate is compared against a calibration curve generated from standards of known concentrations. The method is specific and can separate the active ingredient from its degradation products and formulation excipients.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Loteprednol - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Loteprednol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. scbt.com [scbt.com]

- 6. Loteprednol Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. What is the mechanism of Loteprednol Etabonate? [synapse.patsnap.com]

- 10. CN111377991A - Preparation method of loteprednol etabonate - Google Patents [patents.google.com]

- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 12. An HPLC method to evaluate purity of a steroidal drug, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Loteprednol Etabonate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Loteprednol Etabonate-d3, a deuterated analogue of the corticosteroid Loteprednol Etabonate. This document details a plausible synthetic pathway, experimental protocols, and methods for isotopic labeling, compiled from established chemical principles and related literature. It is intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

Loteprednol etabonate is a "soft" corticosteroid designed for localized treatment, particularly in ophthalmology. Its structure allows for predictable metabolism to an inactive carboxylic acid metabolite, thereby reducing the potential for systemic side effects. The deuterated analogue, this compound, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[1] The deuterium labeling on the chloromethyl ester group provides a distinct mass shift without significantly altering the molecule's chemical properties.

This guide outlines a multi-step synthesis beginning with the readily available corticosteroid, prednisolone. The core of the synthesis involves the oxidative cleavage of the C17 side chain, selective esterification, and finally, the introduction of the deuterium-labeled chloromethyl group.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a three-stage process, starting from prednisolone. The pathway involves the formation of a key intermediate, 11β,17α-dihydroxy-3-oxo-androsta-1,4-diene-17β-carboxylic acid, which is then further functionalized.

Caption: Proposed synthetic pathway for this compound from Prednisolone.

Experimental Protocols

The following are detailed experimental protocols for each stage of the proposed synthesis.

Stage 1: Synthesis of 11β,17α-dihydroxy-3-oxo-androsta-1,4-diene-17β-carboxylic acid (Intermediate 1)

This stage involves the oxidative cleavage of the dihydroxyacetone side chain of prednisolone.

Materials:

-

Prednisolone

-

Sodium metaperiodate (NaIO₄)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve Prednisolone in methanol in a reaction flask.

-

Add a solution of sodium metaperiodate in water to the flask.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic precipitate.

-

Acidify the filtrate with hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Intermediate 1.

Stage 2: Synthesis of 17α-[(Ethoxycarbonyl)oxy]-11β-hydroxy-3-oxo-androsta-1,4-diene-17β-carboxylic acid (Intermediate 2)

This stage involves the selective esterification of the 17α-hydroxyl group.

Materials:

-

Intermediate 1

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Ethyl chloroformate (ClCO₂Et)

-

Water

Procedure:

-

Suspend Intermediate 1 in dichloromethane in a reaction flask under a nitrogen atmosphere.

-

Add triethylamine to the suspension and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature.

-

Stir the reaction for 2-3 hours at 0-5 °C.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain Intermediate 2.

Stage 3: Synthesis of this compound (Final Product)

This final stage introduces the deuterium-labeled chloromethyl ester. This protocol is based on the use of a deuterated chloromethylating agent, which would need to be synthesized separately. A plausible route for the synthesis of a suitable reagent, deuterated chloroiodomethane (CD₂ClI), is provided in the subsequent section.

Materials:

-

Intermediate 2

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃)

-

Deuterated Chloroiodomethane (CD₂ClI)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve Intermediate 2 in N,N-dimethylformamide in a reaction flask.

-

Add sodium bicarbonate to the solution.

-

Add deuterated chloroiodomethane to the reaction mixture.

-

Heat the mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Isotopic Labeling: Synthesis of a Deuterated Chloromethylating Agent

The key to the synthesis of this compound is the availability of a deuterated chloromethylating agent. A plausible approach is the synthesis of deuterated chloroiodomethane (CD₂ClI).

Caption: Plausible synthesis route for a deuterated chloromethylating agent.

Protocol for Deuterated Chloroiodomethane (CD₂ClI):

-

React paraformaldehyde-d2 with acetyl chloride in the presence of a Lewis acid catalyst (e.g., zinc chloride) to generate bis(chloromethyl-d2) ether.

-

React the in-situ generated bis(chloromethyl-d2) ether with sodium iodide in a suitable solvent like acetone (Finkelstein reaction) to yield deuterated chloroiodomethane.

-

The resulting CD₂ClI can then be purified by distillation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. Note that these are representative values and actual results may vary.

Table 1: Reaction Yields

| Step | Product | Starting Material | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1 | Intermediate 1 | Prednisolone (10 g) | 9.3 | 8.1 | 87 |

| 2 | Intermediate 2 | Intermediate 1 (8 g) | 9.5 | 8.3 | 87 |

| 3 | This compound | Intermediate 2 (8 g) | 8.8 | 6.8 | 77 |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |

| This compound | C₂₄H₂₈D₃ClO₇ | 469.98 | 221-224 | Consistent with structure, absence of signal for -CH₂Cl | [M+H]⁺ = 470.2 |

Table 3: Isotopic Purity Analysis

| Analytical Method | Parameter | Result |

| Mass Spectrometry | Isotopic Enrichment | > 98% |

| ¹H NMR | Deuterium Incorporation | > 98% (by integration) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from starting material to the final purified product.

Caption: Overall experimental workflow for the synthesis and purification of this compound.

Logical Relationship of Isotopic Labeling

The following diagram illustrates the logical relationship for the incorporation of the deuterium label into the final molecule.

Caption: Logical flow for the incorporation of the deuterium label.

Conclusion

This technical guide provides a detailed and plausible pathway for the synthesis and isotopic labeling of this compound. By combining established synthetic methods for the parent compound with a logical approach to deuterium labeling, this document serves as a valuable resource for researchers in the pharmaceutical sciences. The provided experimental protocols, data tables, and visualizations offer a comprehensive framework for the practical execution and understanding of this synthesis. Further optimization and validation of the proposed methods are encouraged for specific laboratory applications.

References

In-Depth Technical Guide: The In Vitro Mechanism of Action of Loteprednol Etabonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro mechanism of action of Loteprednol Etabonate (LE), a "soft" corticosteroid designed for potent local anti-inflammatory effects with an improved safety profile. This document summarizes key quantitative data, outlines experimental protocols for cited studies, and visualizes the core signaling pathways involved in its therapeutic effects.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

Loteprednol Etabonate is a synthetic corticosteroid that exerts its anti-inflammatory effects primarily by acting as an agonist for the glucocorticoid receptor (GR). Upon diffusing into the cell, LE binds to the cytosolic GR, leading to a conformational change in the receptor, its dissociation from chaperone proteins (e.g., Hsp90), and subsequent translocation of the activated LE-GR complex into the nucleus.[1]

Once in the nucleus, the LE-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (also known as annexin A1).[1] Lipocortin-1 is a key mediator in the inhibition of phospholipase A2.

-

Transrepression: The LE-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1]

A key feature of Loteprednol Etabonate is its "soft drug" design. It is engineered to be rapidly metabolized to inactive metabolites at the site of action, thereby minimizing systemic side effects.[2]

Quantitative Data: Inhibition of Inflammatory Mediators

In vitro studies have demonstrated the potent inhibitory effects of Loteprednol Etabonate on the production of a wide array of inflammatory mediators in various human ocular cell types. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of LE.

Table 1: IC50 Values for Loteprednol Etabonate in Human Ocular and Inflammatory Cells

| Cell Type | Stimulant | Inflammatory Mediator | IC50 (nM) |

| Human Corneal Epithelial Cells (HCEpiC) | IL-1β | GM-CSF | < 10 |

| IL-6 | < 10 | ||

| IL-8 | < 10 | ||

| MCP-1 | < 10 | ||

| Human Conjunctival Fibroblasts (HConF) | IL-1β | G-CSF | < 10 |

| IL-6 | < 10 | ||

| IL-8 | < 10 | ||

| MCP-1 | < 10 | ||

| PGE2 | < 10 | ||

| Human Monocytes (THP-1) | LPS | G-CSF | < 10 |

| IL-1β | < 10 | ||

| IL-6 | < 10 | ||

| IL-8 | < 10 | ||

| IL-12p40 | < 10 | ||

| IP-10 | < 10 | ||

| MCP-1 | < 10 | ||

| MIP-1α | < 10 |

Data sourced from a study by Kaur et al., which reported IC50 values as "all below 10 nM"[2].

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the anti-inflammatory activity of Loteprednol Etabonate.

Cell Culture and Stimulation

-

Cell Lines:

-

Human Corneal Epithelial Cells (HCEpiC)

-

Human Conjunctival Fibroblasts (HConF)

-

Human Monocytic Cell Line (THP-1)

-

-

Culture Conditions: Cells are maintained in their respective recommended culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation: To induce an inflammatory response, cells are challenged with either Interleukin-1 beta (IL-1β) for HCEpiC and HConF, or Lipopolysaccharide (LPS) for THP-1 cells. The specific concentrations of the stimulants are optimized for each cell type to induce a robust and measurable inflammatory response.

Cytokine and Chemokine Measurement (Luminex Assay)

The Luminex assay is a bead-based immunoassay that allows for the simultaneous quantification of multiple cytokines and chemokines in a small sample volume.

-

Principle: Antibody-coated beads, each with a unique spectral signature, are used to capture specific analytes from the cell culture supernatant. A second, biotinylated detection antibody is then added, followed by a streptavidin-phycoerythrin (PE) conjugate. The intensity of the PE signal is proportional to the amount of bound analyte.

-

Protocol Outline:

-

Cell culture supernatants from stimulated and LE-treated cells are collected.

-

The supernatants are incubated with a mixture of spectrally distinct antibody-coated beads.

-

After incubation and washing, a cocktail of biotinylated detection antibodies specific for the target cytokines and chemokines is added.

-

Streptavidin-PE is added and incubated.

-

The beads are analyzed on a Luminex instrument, which identifies each bead by its spectral signature and quantifies the associated PE fluorescence.

-

Standard curves are generated for each analyte to determine their concentrations in the samples.

-

IC50 values for LE are calculated from the dose-response curves.

-

Prostaglandin E2 Measurement (ELISA)

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of Prostaglandin E2 (PGE2) in cell culture supernatants.

-

Protocol Outline:

-

Cell culture supernatants are added to a microplate pre-coated with a capture antibody for PGE2.

-

A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is added to compete with the PGE2 in the sample for binding to the capture antibody.

-

After incubation and washing, a substrate solution is added, which develops a color in proportion to the amount of HRP-bound PGE2.

-

The reaction is stopped, and the absorbance is read on a microplate reader.

-

The concentration of PGE2 in the samples is inversely proportional to the color intensity and is determined by comparison to a standard curve.

-

Cyclooxygenase-2 Expression (Western Blotting)

-

Principle: Western blotting is used to detect and quantify the expression of Cyclooxygenase-2 (COX-2) protein in cell lysates.

-

Protocol Outline:

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for COX-2.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the light emitted is detected, providing a measure of the amount of COX-2 protein.

-

The bands are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Loteprednol Etabonate and a typical experimental workflow for its in vitro characterization.

Loteprednol Etabonate Mechanism of Action

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Loteprednol Etabonate-d3

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. The information is intended for use by researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is the deuterated analog of Loteprednol Etabonate, a potent corticosteroid used in ophthalmology to treat inflammatory conditions. The incorporation of deuterium atoms creates a heavier isotopologue, making it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of Loteprednol Etabonate in biological matrices.[1] Its structural similarity to the parent drug ensures it co-elutes and has similar ionization efficiency, while its distinct mass allows for separate detection.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and analytical method development.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid-d3 Chloromethyl Ester |

| Synonyms | CDDD-5604-d3, HGP-1-d3, P-5604-d3, Alrex-d3, Lotemax-d3[1][2] |

| Molecular Formula | C₂₄H₂₈D₃ClO₇[1][2][3][4] |

| Molecular Weight | 469.97 g/mol [2][3][4] or 469.98 g/mol [1] |

| Unlabeled CAS Number | 82034-46-6[3] |

| Parent Drug | Loteprednol Etabonate[1] |

Physicochemical Characteristics

| Property | Value |

| Physical Form | White to Off-White Solid[4][5] |

| Melting Point | >218°C (decomposes)[4] |

| Solubility | Organic Solvents: Slightly soluble in Chloroform and Dichloromethane.[4] The parent compound is soluble in ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL.[6] Aqueous Solvents: The parent compound is sparingly soluble in aqueous buffers.[6] |

| Storage Conditions | -20°C Freezer, under an inert atmosphere.[4] |

| Stability | Hygroscopic[4] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are critical for reproducing and verifying its properties. Below are methodologies for key analytical experiments.

Determination of Melting Point

Methodology: A calibrated differential scanning calorimeter (DSC) is used to determine the melting point.

-

A small sample (1-3 mg) of this compound is accurately weighed and hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The temperature is increased at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. Given that the substance decomposes, the temperature at the start of decomposition is noted.[4]

Solubility Assessment

Methodology: The equilibrium solubility method is employed to determine the solubility in various solvents.

-

An excess amount of this compound is added to a known volume of the selected solvent (e.g., ethanol, DMSO, water) in a sealed vial.

-

The vials are agitated in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.22 µm syringe filter to remove undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Structural Elucidation and Purity Analysis

Methodology: A combination of spectroscopic techniques is used to confirm the chemical structure and assess the purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the molecular structure. The absence or reduced intensity of specific proton signals confirms the position of deuterium labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight, providing evidence for the elemental composition and the successful incorporation of three deuterium atoms.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or MS detector is used to determine the purity of the compound by separating it from any potential impurities or related substances.

Signaling Pathway and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

Loteprednol Etabonate, the parent compound, exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR).[6] The activated receptor complex then modulates the transcription of target genes.

References

Loteprednol Etabonate-d3: A Technical Overview for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Loteprednol Etabonate-d3, a deuterated analog of the potent corticosteroid Loteprednol Etabonate. This document details its chemical properties, mechanism of action, and relevant experimental protocols, offering valuable insights for its application in research and development.

Core Chemical and Physical Data

This compound is a synthetic corticosteroid specifically designed for targeted, local anti-inflammatory action with minimal systemic side effects. The deuteration of the etabonate moiety provides a valuable tool for pharmacokinetic and metabolic studies.

| Property | Value |

| Chemical Name | (11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid-d3 chloromethyl ester |

| CAS Number | While a specific CAS number for this compound is not consistently available, the CAS number for the parent compound, Loteprednol Etabonate, is 82034-46-6.[1][2][3] |

| Molecular Formula | C₂₄H₂₈D₃ClO₇ |

| Molecular Weight | Approximately 469.97 g/mol .[4][5][6] |

Mechanism of Action and Signaling Pathway

Loteprednol etabonate exerts its anti-inflammatory effects primarily through its interaction with glucocorticoid receptors (GR). As a "soft" steroid, it is designed to be metabolically labile, undergoing predictable transformation to inactive metabolites, thereby reducing the potential for systemic adverse effects.[5][7]

Upon administration, Loteprednol Etabonate penetrates the cell membrane and binds to the glucocorticoid receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the Loteprednol Etabonate-GR complex modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA.[1] This interaction leads to the increased production of anti-inflammatory proteins, such as lipocortin-1, and the decreased synthesis of pro-inflammatory mediators.[1][4][5][6]

A key mechanism is the inhibition of phospholipase A2. By inducing the synthesis of lipocortins, Loteprednol Etabonate indirectly inhibits phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. This, in turn, blocks the production of potent inflammatory mediators like prostaglandins and leukotrienes.[1][4][5][6]

Caption: Signaling pathway of Loteprednol Etabonate.

Experimental Protocols

Glucocorticoid Receptor Binding Assay

This protocol outlines a competitive binding experiment to determine the relative binding affinity of Loteprednol Etabonate to the glucocorticoid receptor.

Methodology:

-

Preparation of Cytosol: Prepare a cytosol fraction from rat lung tissue, which is a rich source of type II glucocorticoid receptors.

-

Incubation: Incubate the cytosol preparation with a constant concentration of [3H]triamcinolone acetonide (a radiolabeled glucocorticoid) and varying concentrations of the test compound (Loteprednol Etabonate). To block binding to transcortin, the medium should contain cortienic acid.[8]

-

Separation: After incubation, separate the bound from the unbound radioligand using a suitable method, such as dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The relative binding affinity can be calculated by comparing the IC50 of the test compound to that of a standard glucocorticoid like dexamethasone.[8]

Caption: Workflow for a Glucocorticoid Receptor Binding Assay.

In Vivo Anti-inflammatory Efficacy Study (Post-operative Ocular Inflammation Model)

This protocol describes a clinical study to evaluate the efficacy of Loteprednol Etabonate in treating post-operative inflammation.

Methodology:

-

Patient Selection: Enroll patients who have undergone cataract surgery and are scheduled to receive ophthalmic corticosteroids.

-

Randomization and Treatment: Randomly assign patients to receive either the test product (Loteprednol Etabonate ophthalmic suspension) or a reference product. A single dose is instilled into the inferior cul-de-sac of the eye prior to surgery.

-

Sample Collection: Collect a single aqueous humor sample from each patient at a designated time point.

-

Bioanalytical Analysis: Determine the concentration of Loteprednol Etabonate in the aqueous humor samples.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) to assess the rate and extent of drug absorption.

-

Statistical Analysis: Use appropriate statistical methods, such as the bootstrapping technique or a parametric method, to compare the bioequivalence of the test and reference products. The 90% confidence interval for the ratio of the means of the test and reference products for AUC and Cmax should fall within the range of 0.80 to 1.25.

Caption: Workflow for an in vivo anti-inflammatory efficacy study.

References

- 1. What is the mechanism of Loteprednol Etabonate? [synapse.patsnap.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Ocular Pharmacokinetics of a Novel Loteprednol Etabonate 0.4% Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loteprednol Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Loteprednol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Soft drugs--10. Blanching activity and receptor binding affinity of a new type of glucocorticoid: loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Loteprednol Etabonate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability profile of Loteprednol Etabonate-d3. The information presented is based on available scientific literature for Loteprednol Etabonate, as specific data for the deuterated form is limited. It is scientifically reasonable to assume that the deuterated analog (this compound) exhibits a very similar physicochemical profile to the parent compound.

Core Physicochemical Properties

Loteprednol etabonate is a "soft" corticosteroid designed for localized therapeutic action with minimal systemic side effects. Its structure includes a metabolically labile ester group that is rapidly hydrolyzed to an inactive carboxylic acid metabolite.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₁ClO₇ | [1] |

| Molecular Weight | 466.95 g/mol | [2] |

| Melting Point | 220.5–223.5 °C | [3] |

| Appearance | White to off-white powder | [4] |

| UV λmax | 245 nm | [1] |

Solubility Profile

Loteprednol etabonate is a lipophilic compound with poor aqueous solubility.[3] Its solubility is significantly higher in organic solvents.

Table 1: Solubility of Loteprednol Etabonate in Various Solvents

| Solvent | Solubility | Notes |

| Water | < 1 mg/L (practically insoluble) | [3] |

| Ethanol | ~30 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | ≥16.95 mg/mL | [2] |

| Dimethylformamide (DMF) | ~30 mg/mL | [1] |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[1] |

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a sparingly soluble drug like Loteprednol Etabonate involves the following steps:

-

Preparation of Saturated Solutions: An excess amount of Loteprednol Etabonate is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is centrifuged or filtered (using a filter that does not adsorb the drug) to remove any undissolved solid particles.

-

Quantification: The concentration of Loteprednol Etabonate in the clear supernatant or filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile

Loteprednol etabonate is susceptible to degradation under various stress conditions, particularly hydrolysis and photolysis. Stability-indicating analytical methods are crucial for its characterization.

Table 2: Summary of Forced Degradation Studies of Loteprednol Etabonate

| Stress Condition | Observations |

| Acidic Hydrolysis (e.g., 0.1 N HCl) | Significant degradation observed. |

| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Extremely sensitive to alkaline conditions, showing significant degradation. |

| Oxidative Degradation (e.g., 3-30% H₂O₂) | Significant degradation observed. |

| Thermal Degradation (e.g., 70-110°C) | Stable in solid form, but degradation occurs in solution. |

| Photolytic Degradation (UV or fluorescent light) | Significant degradation occurs, leading to the formation of rearrangement products. |

Key Degradation Pathways

The primary degradation pathway for Loteprednol Etabonate is the hydrolysis of its ester groups. Under photolytic conditions, complex rearrangements of the steroid nucleus can occur.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. A typical protocol is as follows:

-

Sample Preparation: Prepare solutions of Loteprednol Etabonate in a suitable solvent.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at room temperature or elevated temperature for a specified duration.

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) under similar conditions.

-

Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Thermal Degradation: Expose the drug solution or solid drug to high temperatures (e.g., 70-110°C).

-

Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) or fluorescent light for a defined period.

-

-

Neutralization and Dilution: After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from its degradation products. The peak purity of the parent drug should be assessed to ensure no co-eluting degradants.

Recommended Stability-Indicating HPLC Method

A robust stability-indicating method for Loteprednol Etabonate has been described using a reversed-phase HPLC system.[5][6]

-

Column: Agilent Technologies Zorbax Eclipse XDB-Phenyl (250 mm x 4.6 mm, 5 µm)[5]

-

Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 34.5:65.0:0.5, v/v/v)[5]

-

Flow Rate: 1.0 mL/min[5]

-

Detection: UV at 244 nm[5]

-

Temperature: Ambient

Visualizations

Mechanism of Action: Anti-inflammatory Signaling Pathway

Loteprednol etabonate, like other corticosteroids, exerts its anti-inflammatory effects by modulating the expression of inflammatory genes. A key mechanism is the inhibition of phospholipase A2, which blocks the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Caption: Mechanism of action of Loteprednol Etabonate.

Metabolic Pathway of Loteprednol Etabonate

Loteprednol etabonate is designed to be rapidly metabolized to inactive metabolites, which minimizes systemic side effects. The primary metabolic pathway involves hydrolysis of the ester side chains.[7][8]

Caption: Metabolic inactivation of Loteprednol Etabonate.

Conclusion

This technical guide summarizes the key solubility and stability characteristics of this compound, based on data from its non-deuterated counterpart. It is a lipophilic compound with low aqueous solubility, and it is susceptible to degradation by hydrolysis and photolysis. The provided experimental protocols and visualizations offer a framework for researchers and drug development professionals working with this compound. It is crucial to employ validated stability-indicating methods for the accurate quantification and characterization of Loteprednol Etabonate and its related substances in pharmaceutical formulations.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Loteprednol - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Preclinical Advantage: Exploring the Potential of Loteprednol Etabonate-d3 in Drug Development

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Loteprednol etabonate, a well-established topical corticosteroid, has long been a cornerstone in managing ocular inflammation. Its unique "soft drug" design, allowing for rapid metabolism to inactive metabolites, provides a favorable safety profile. In the continuous quest for optimized therapeutics, the strategic incorporation of deuterium to create Loteprednol Etabonate-d3 presents a compelling avenue for enhancing its preclinical and potential clinical performance. This technical guide delves into the preclinical research applications of this compound, extrapolating from the extensive data on its non-deuterated parent compound and the established principles of deuteration in drug development. This document serves as a roadmap for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of this promising deuterated corticosteroid.

Introduction to Loteprednol Etabonate and the Rationale for Deuteration

Loteprednol etabonate is a corticosteroid that exerts its anti-inflammatory effects by inhibiting the inflammatory cascade. Like other corticosteroids, it binds to glucocorticoid receptors, leading to the suppression of inflammatory mediators. A key feature of loteprednol etabonate is its designed metabolic pathway; it is rapidly metabolized by esterases in the eye to inactive metabolites, Δ¹-cortienic acid etabonate and Δ¹-cortienic acid, thereby minimizing the risk of systemic side effects.

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategic modification in medicinal chemistry that can significantly alter a drug's metabolic profile without changing its fundamental pharmacology. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can lead to a slower rate of metabolism, potentially resulting in improved metabolic stability, enhanced bioavailability, and a more favorable safety profile. For Loteprednol Etabonate, deuteration at specific metabolically active sites could fine-tune its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: The Corticosteroid Signaling Pathway

Loteprednol etabonate, like other corticosteroids, functions by modulating gene expression through its interaction with the glucocorticoid receptor (GR). Upon entering the cell, it binds to the cytosolic GR, causing the dissociation of heat shock proteins. The activated GR-ligand complex then translocates to the nucleus, where it either homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter region of target genes to upregulate the expression of anti-inflammatory proteins, or it interacts with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.

Figure 1: Simplified signaling pathway of Loteprednol Etabonate.

Preclinical Data of Loteprednol Etabonate

While specific preclinical data for this compound is not publicly available, a wealth of information exists for the non-deuterated compound, which forms the basis for hypothesizing the effects of deuteration.

In Vitro Anti-inflammatory Activity

In vitro studies have demonstrated the potent anti-inflammatory activity of loteprednol etabonate. In human ocular and inflammatory cell types, it effectively reduces the release of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1, and inhibits the expression of COX-2, an enzyme crucial for prostaglandin synthesis.

| Cell Type | Stimulant | Inhibited Cytokines/Mediators | IC50 (nM) | Reference |

| Human Corneal Epithelial Cells | IL-1β | GM-CSF, IL-6, IL-8, MCP-1 | <10 | |

| Human Conjunctival Fibroblasts | IL-1β | G-CSF, IL-6, IL-8, MCP-1, PGE2 | <10 | |

| Human Monocytes (THP-1) | LPS | G-CSF, IL-1β, IL-6, IL-8, etc. | <10 |

Table 1: In Vitro Anti-inflammatory Activity of Loteprednol Etabonate.

Pharmacokinetics in Animal Models

Pharmacokinetic studies of loteprednol etabonate have been conducted in various animal models, providing insights into its absorption, distribution, metabolism, and excretion.

| Species | Route of Administration | Formulation | Key Findings | Reference |

| Rabbits | Topical Ocular | 0.5% Gel | Rapid absorption and distribution in ocular tissues. Measurable concentrations within 5 minutes. Tmax in ocular tissues at 0.5 hours. Low systemic exposure. | |

| Rabbits | Topical Ocular | 0.4% MPP Suspension vs. 0.5% Suspension | LE-MPP 0.4% showed approximately threefold higher peak concentrations in ocular tissues and aqueous humor compared to Lotemax 0.5%. | |

| Rats | Intravenous | - | Rapid elimination of inactive metabolites (Δ¹-cortienic acid etabonate and Δ¹-cortienic acid) with half-lives of 12.46 min and 14.62 min, respectively. |

Table 2: Summary of Preclinical Pharmacokinetic Data for Loteprednol Etabonate.

Safety and Toxicology

Preclinical toxicology studies have established the safety profile of loteprednol etabonate. Non-clinical ocular toxicity studies in rabbits and dogs showed no significant toxicity findings. Loteprednol etabonate was not found to be genotoxic in a battery of tests.

The Hypothesized Impact of Deuteration on Loteprednol Etabonate

The metabolic fate of loteprednol etabonate is central to its "soft drug" characteristics. Deuteration at key metabolic sites could modulate this process.

Figure 2: Hypothesized metabolic pathway of this compound.

By slowing the metabolism, deuteration could potentially:

-

Increase Local Residence Time: A slower breakdown in ocular tissues could prolong the local anti-inflammatory effect, potentially allowing for reduced dosing frequency.

-

Enhance Bioavailability: Reduced first-pass metabolism could lead to higher local concentrations of the active drug at the target site.

-

Alter Systemic Exposure: The impact on systemic exposure would need careful evaluation. While a slower metabolism could increase systemic levels, the overall effect would depend on the balance between absorption and elimination.

Proposed Preclinical Research Plan for this compound

A comprehensive preclinical evaluation is necessary to determine if the theoretical advantages of deuteration translate into a tangible therapeutic benefit for this compound. The following experimental workflow is proposed.

Figure 3: Proposed preclinical experimental workflow.

Detailed Experimental Protocols (Hypothetical)

5.1.1. Comparative In Vitro Metabolic Stability

-

Objective: To compare the rate of metabolism of Loteprednol Etabonate and this compound in ocular tissue homogenates.

-

Methodology:

-

Prepare S9 fractions from fresh rabbit corneal and iris-ciliary body tissues.

-

Incubate Loteprednol Etabonate and this compound (at equivalent concentrations) with the S9 fractions and an NADPH-regenerating system.

-

Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction with acetonitrile.

-

Analyze the remaining

-

An In-depth Technical Guide to the Identification of Loteprednol Etabonate's Inactive Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loteprednol etabonate (LE) is a prime example of a "soft drug" developed using retrometabolic design principles.[1][2] As an ophthalmic corticosteroid, it is engineered to exert its potent anti-inflammatory effects locally at the site of administration and then rapidly undergo a predictable metabolic transformation into inactive metabolites.[2][3][4] This targeted inactivation is crucial for its enhanced safety profile, particularly the reduced risk of side effects commonly associated with corticosteroids, such as increased intraocular pressure.[2][5] This guide provides a comprehensive overview of the metabolic pathway of Loteprednol Etabonate and the experimental methodologies employed to identify and quantify its inactive metabolites. While this document focuses on Loteprednol Etabonate, the deuterated variant, Loteprednol Etabonate-d3, is often used as an internal standard in quantitative analytical studies due to its similar chemical behavior.

Identification of Primary Inactive Metabolites

Loteprednol etabonate is extensively metabolized to two principal, inactive metabolites.[3][6] These metabolites are devoid of corticosteroid activity.[3]

-

PJ-91 (Δ1-cortienic acid etabonate)

-

PJ-90 (Δ1-cortienic acid)

The metabolic process is a sequential hydrolysis, with LE first being converted to PJ-91, which is then further hydrolyzed to PJ-90.[3][5][7][8]

Metabolic Pathway of Loteprednol Etabonate

The core of LE's design is the metabolically labile 17β-chloromethyl ester function, which is engineered for rapid hydrolysis to an inactive carboxylic acid moiety.[3][6][9] This biotransformation occurs locally in ocular tissues, such as the cornea, and systemically in the plasma.[3][9]

In human plasma, the hydrolysis is primarily catalyzed by the enzyme paraoxonase 1 (PON1) , which is associated with high-density lipoprotein (HDL).[6][10] In contrast, studies in rats have identified carboxylesterase as the primary enzyme responsible for LE hydrolysis in plasma.[11][12]

The metabolic cascade is a two-step process:

-

Step 1: Loteprednol Etabonate is hydrolyzed to its first inactive metabolite, PJ-91 (Δ1-cortienic acid etabonate).

-

Step 2: PJ-91 is subsequently hydrolyzed to the final inactive metabolite, PJ-90 (Δ1-cortienic acid).

Experimental Protocols for Metabolite Identification

The identification and quantification of Loteprednol Etabonate and its metabolites rely on established bioanalytical techniques, primarily involving sample extraction followed by chromatographic separation and mass spectrometric detection.

Sample Collection and Preparation

Biological samples are collected from preclinical animal models (rats, rabbits) or human subjects.[13][14][15] Tissues of interest include blood (plasma), urine, bile, and various ocular tissues like the cornea, aqueous humor, and iris-ciliary body.[9][13][16] Sample preparation typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the standard method for separating LE from its more hydrophilic metabolites.[4][11][17]

-

Columns: C8 and C18 columns (e.g., Phenomenex Luna, Inertsil C8) are commonly used.[18][19] Phenyl-based columns have also been employed for stability-indicating assays.[17]

-

Mobile Phase: A gradient elution is often used, typically consisting of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile and/or methanol).[11][17][18]

-

Detection: UV detection is frequently set around 243-246 nm for quantification.[17][20]

Mass Spectrometry for Structural Elucidation

For definitive identification and structural confirmation, HPLC is coupled with tandem mass spectrometry (LC-MS/MS).[14] This technique allows for the determination of the mass-to-charge ratio (m/z) of the parent drug and its metabolites, as well as their fragmentation patterns, which provides unequivocal structural evidence.

Quantitative Data on Metabolites

Pharmacokinetic studies, primarily in animal models, have provided quantitative data on the formation and elimination of LE's inactive metabolites.

Pharmacokinetics in Rats

Studies in rats following intravenous administration show that both metabolites, PJ-91 (termed AE) and PJ-90 (termed A), are eliminated significantly faster than the parent drug, Loteprednol Etabonate (LE).[13] This rapid elimination is consistent with the drug's design.

Table 1: Pharmacokinetic Parameters of LE and its Metabolites in Rats (10 mg/kg IV) [13]

| Parameter | Loteprednol Etabonate (LE) | PJ-91 (AE) | PJ-90 (A) |

| Elimination Half-life (t½β, min) | 43.41 ± 7.58 | 12.46 ± 1.18 | 14.62 ± 0.46 |

| Total Clearance (CLtotal, mL/min/kg) | 67.40 ± 11.60 | 101.94 ± 5.80 | 53.80 ± 1.40 |

| Elimination Rate Constant (Kel, min⁻¹) | 0.071 ± 0.024 | 0.24 ± 0.02 | 0.18 ± 0.02 |

Excretion Profile in Rats

Following systemic administration in rats, the majority of the dose is eliminated via the biliary/faecal route, primarily as the final metabolite, PJ-90.[6][16]

Table 2: Cumulative Excretion of LE Metabolites in Rats (6 hours post-IV administration) [16]

| Dose | Metabolite | % Excreted in Bile | % Excreted in Urine |

| 0.5 mg/kg | PJ-90 (A) | 75.67 | 20.74 |

| 10 mg/kg | PJ-90 (A) | 19.69 | 2.77 |

| 0.5 mg/kg | PJ-91 (AE) | 0.93 | 0.66 |

| 10 mg/kg | PJ-91 (AE) | 2.12 | 0.26 |

Data shows dose-dependent excretion, with a higher percentage of the administered dose being metabolized and excreted as PJ-90 at lower systemic doses.[16]

Systemic Exposure in Humans

In clinical studies with human volunteers, chronic ocular administration of Loteprednol Etabonate did not lead to detectable systemic levels of either the parent drug or its major metabolite, PJ-91.[15] Plasma levels remained below the limit of quantitation (1 ng/mL), demonstrating very limited systemic absorption and/or extremely rapid systemic elimination.[6][15]

Conclusion

The identification of the inactive metabolites of Loteprednol Etabonate is a clear demonstration of the success of the retrometabolic drug design concept. The parent compound, LE, is predictably and rapidly hydrolyzed through a two-step pathway to its inactive carboxylic acid metabolites, PJ-91 (Δ1-cortienic acid etabonate) and PJ-90 (Δ1-cortienic acid). This metabolic inactivation is central to the drug's favorable safety profile. The analytical workflows for identifying and quantifying these metabolites are well-established, relying on the robust and sensitive techniques of RP-HPLC coupled with UV and mass spectrometric detection. These methods have been crucial in characterizing the pharmacokinetic and excretion profiles, confirming that systemic exposure to the active drug and its metabolites after ocular administration is negligible.

References

- 1. Loteprednol - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Loteprednol Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolism, distribution, and transdermal permeation of a soft corticosteroid, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ocular absorption and distribution of loteprednol etabonate, a soft steroid, in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of esterase involved in the metabolism of two corticosteroid soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of simultaneous quantification method of loteprednol etabonate (LE) and its acidic metabolites, and analysis of LE metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of the sequential metabolites of loteprednol etabonate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ocular Pharmacokinetics of a Novel Loteprednol Etabonate 0.4% Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Failure to detect systemic levels, and effects of loteprednol etabonate and its metabolite, PJ-91, following chronic ocular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Soft drugs. 19. Pharmacokinetics, metabolism and excretion of a novel soft corticosteroid, loteprednol etabonate, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 19. ijarsct.co.in [ijarsct.co.in]

- 20. ijper.org [ijper.org]

Methodological & Application

Quantitative Analysis of Loteprednol Etabonate Using a Deuterated Analog: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Loteprednol Etabonate (LE) in biological matrices using its stable isotope-labeled analog, Loteprednol Etabonate-d3 (LE-d3), as an internal standard. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing. This protocol is intended for researchers in drug development, pharmacokinetics, and clinical research who require a reliable method for the quantification of Loteprednol Etabonate in complex biological samples such as plasma and ocular tissues. The methodologies described herein utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Introduction

Loteprednol Etabonate is a potent corticosteroid used in ophthalmology to treat inflammatory conditions of the eye. Its unique "soft steroid" design allows for rapid metabolism to inactive metabolites, minimizing the risk of side effects commonly associated with corticosteroids. Accurate quantification of LE in biological matrices is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as LE-d3, is essential for robust and reliable bioanalytical method development. This note details a comprehensive protocol for the quantitative analysis of LE using LE-d3, covering sample preparation, LC-MS/MS analysis, and data interpretation.

Data Presentation

The following tables summarize pharmacokinetic parameters of Loteprednol Etabonate in various rabbit ocular tissues and plasma following topical administration. This data is representative of the quantitative results that can be obtained using the described analytical method.

Table 1: Pharmacokinetic Parameters of Loteprednol Etabonate in Rabbit Ocular Tissues and Plasma

| Tissue/Matrix | Cmax (ng/g or ng/mL) | Tmax (h) | AUC (ng·h/g or ng·h/mL) |

| Aqueous Humor | 0.0138 | 0.5 | - |

| Cornea | 2.18 | 0.5 | - |

| Iris/Ciliary Body | 0.162 | 0.5 | - |

| Bulbar Conjunctiva | 4.03 | 0.5 | - |

| Tear Fluid | 1560 | 0.5 | - |

| Plasma | < 0.354 | 1.5 | - |

Data compiled from studies on the ocular and systemic pharmacokinetics of Loteprednol Etabonate gel (0.5%) following topical ocular administration to rabbits.[1][2]

Table 2: Lower Limit of Quantification (LLOQ) of Loteprednol Etabonate in Different Biological Matrices

| Biological Matrix | LLOQ (ng/mL or ng/g) |

| Plasma | 0.02 |

| Aqueous Humor | 0.01 |

| Cornea | 0.1 |

| Iris/Ciliary Body | 0.1 |

| Conjunctiva | 2.0 |

| Retina | 0.4 |

LLOQ values are based on a validated LC-MS/MS method for the analysis of Loteprednol Etabonate in rabbit ocular tissues and plasma.[3]

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of Loteprednol Etabonate in biological samples using this compound as an internal standard.

Materials and Reagents

-

Loteprednol Etabonate (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control biological matrices (e.g., rabbit plasma, tissue homogenates)

Sample Preparation

For Plasma Samples:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

For Ocular Tissue Samples:

-

Accurately weigh the tissue sample.

-

Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline).

-

Homogenize the tissue using a mechanical homogenizer.

-

To a known volume of the tissue homogenate, add the internal standard.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-30% B

-

3.6-5.0 min: 30% B

-

Mass Spectrometry:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Loteprednol Etabonate: Precursor Ion (m/z) > Product Ion (m/z) (Specific values to be optimized, but a representative transition would be based on the molecular weight and fragmentation pattern).

-

This compound: Precursor Ion (m/z) > Product Ion (m/z) (The precursor ion will be shifted by +3 Da compared to the unlabeled compound, and the product ion may or may not be shifted depending on the location of the deuterium atoms).

-

-

Optimized MS Parameters (Representative):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 1000 L/hr

-

Collision Gas: Argon

-

Cone Voltage and Collision Energy: These will need to be optimized for each transition to achieve maximum sensitivity.

-

Visualizations

Signaling Pathway of Loteprednol Etabonate

Loteprednol Etabonate, as a corticosteroid, exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor. This leads to the inhibition of pro-inflammatory pathways and the upregulation of anti-inflammatory proteins.

Caption: Signaling pathway of Loteprednol Etabonate's anti-inflammatory action.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of Loteprednol Etabonate.

Caption: Experimental workflow for the quantitative analysis of Loteprednol Etabonate.

References

- 1. [PDF] A validated specific stability-indicating RP-HPLC assay method for the determination of loteprednol etabonate in eye drops. | Semantic Scholar [semanticscholar.org]

- 2. ijper.org [ijper.org]

- 3. Ocular Pharmacokinetics of a Novel Loteprednol Etabonate 0.4% Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Studies of Ophthalmic Formulations Using Loteprednol Etabonate-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of ophthalmic formulations of Loteprednol Etabonate, utilizing Loteprednol Etabonate-d3 as an internal standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Loteprednol etabonate is a potent corticosteroid used in ophthalmic formulations to treat ocular inflammation.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) within the eye is critical for optimizing drug delivery and ensuring safety and efficacy. Pharmacokinetic studies in animal models, such as rabbits, are essential for evaluating new formulations.[3][4][5]

The "gold standard" for quantitative bioanalysis of small molecules like Loteprednol Etabonate is LC-MS/MS. This technique offers high sensitivity and selectivity. To ensure the accuracy and precision of LC-MS/MS data, a stable isotope-labeled internal standard is crucial. This compound, a deuterated analog of the parent drug, is the ideal internal standard for these studies. It shares near-identical physicochemical properties with Loteprednol Etabonate, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively normalizing for any variability in the analytical process.

Application of this compound

This compound serves as an internal standard to:

-

Correct for variability in sample preparation: It accounts for analyte loss during extraction from complex biological matrices like ocular tissues and plasma.

-

Normalize for instrument response: It compensates for fluctuations in the LC-MS/MS system's performance.

-

Mitigate matrix effects: It helps to correct for the suppression or enhancement of the analyte's ionization by co-eluting endogenous components of the sample.

By adding a known concentration of this compound to all samples and calibration standards, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratiometric analysis significantly improves the accuracy, precision, and robustness of the bioanalytical method.

Experimental Protocols

The following are detailed protocols for a typical ocular pharmacokinetic study of a Loteprednol Etabonate ophthalmic formulation in rabbits.

Animal Model and Dosing Protocol

-

Animal Model: New Zealand White or Dutch Belted rabbits are commonly used for ocular pharmacokinetic studies due to the anatomical and physiological similarities of their eyes to human eyes.[3][4][6]

-

Acclimation: Animals should be acclimated to the laboratory environment for a minimum of 7 days before the study.

-

Grouping: Rabbits are randomly assigned to different groups, with each group corresponding to a specific time point for sample collection (n=3-6 eyes per time point).[3][4][6]

-

Dosing:

-

A single, fixed-volume drop (e.g., 35-50 µL) of the Loteprednol Etabonate ophthalmic formulation is administered topically to the conjunctival sac of one or both eyes.[1][3]

-

Care should be taken to avoid stimulating tear production, which can lead to rapid clearance of the drug.

-

The contralateral eye can be used as a control or for a different formulation, depending on the study design.

-

Sample Collection Protocol

-

Time Points: Samples are collected at various time points post-dose to characterize the drug's absorption and elimination phases. Typical time points include 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.[3][6]

-

Anesthesia and Euthanasia: At each designated time point, animals are anesthetized, and ocular tissues are collected post-euthanasia.

-

Tissue Collection:

-

Aqueous Humor: A small gauge needle is used to carefully aspirate the aqueous humor from the anterior chamber.

-

Cornea, Conjunctiva, Iris/Ciliary Body, and Retina: These tissues are meticulously dissected from the enucleated eye.

-

Plasma: Blood samples are collected via cardiac puncture or a marginal ear vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

-

Sample Handling and Storage: All collected tissues and plasma samples are immediately frozen and stored at -80°C until analysis to prevent degradation of the analyte.

Sample Preparation and Bioanalysis Protocol (LC-MS/MS)

-

Tissue Homogenization: Ocular tissues are weighed and homogenized in a suitable buffer or solvent.

-

Internal Standard Spiking: A known amount of this compound solution is added to all tissue homogenates, plasma samples, and calibration curve standards.

-

Protein Precipitation/Liquid-Liquid Extraction:

-

An organic solvent (e.g., acetonitrile or methanol) is added to precipitate proteins.

-

Alternatively, a liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE) can be performed to extract the analyte and internal standard.

-

-

Evaporation and Reconstitution: The supernatant is transferred, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase.

-

LC-MS/MS Analysis:

-

Chromatography: The reconstituted sample is injected into an HPLC or UPLC system. A C18 column is typically used to separate Loteprednol Etabonate from other components. The mobile phase usually consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient elution.

-

Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Loteprednol Etabonate and this compound.

-

-

Quantification: The peak area ratio of Loteprednol Etabonate to this compound is used to construct a calibration curve and determine the concentration of Loteprednol Etabonate in the unknown samples.

Data Presentation

The following tables summarize representative pharmacokinetic parameters of Loteprednol Etabonate in various ocular tissues from rabbit studies.

Table 1: Pharmacokinetic Parameters of Loteprednol Etabonate in Rabbit Ocular Tissues Following a Single Topical Dose of a 0.5% Suspension.

| Ocular Tissue | Cmax (ng/g or ng/mL) | AUC (ng·h/g or ng·h/mL) | Tmax (h) |

| Aqueous Humor | ~0.0724 µg/mL | - | 0.5 |

| Cornea | ~1.16 µg/g | - | - |

| Conjunctiva | ~2.06 µg/g | - | - |

| Iris/Ciliary Body | - | - | 0.5 |

| Retina | - | - | 0.5 |

| Data compiled from representative studies.[1][3] Actual values can vary based on the specific formulation and experimental conditions. |

Table 2: Comparison of Pharmacokinetic Parameters for Different Loteprednol Etabonate Formulations in Rabbit Aqueous Humor.

| Formulation | Concentration | Cmax (ng/mL) | AUC (ng·h/mL) |

| LE Suspension (Lotemax®) | 0.5% | ~25 | ~40 |

| LE MPP Suspension | 0.4% | ~75 | ~80 |

| LE Submicron Gel | 0.38% | Significantly Greater than 0.5% Gel | 1.8-fold greater than 0.5% Gel |

| LE Ointment | 0.5% | 0.0293 µg/mL | - |

| Data represents approximate values and fold-changes from comparative studies to illustrate formulation effects.[1][3][6] MPP = Mucus-Penetrating Particle. |

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an internal standard.

Caption: Experimental workflow for an ocular pharmacokinetic study.

Caption: Principle of quantification using an internal standard.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Ocular Pharmacokinetics of a Novel Loteprednol Etabonate 0.4% Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ocular Pharmacokinetics of a Novel Loteprednol Etabonate 0.4% Ophthalmic Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols for Therapeutic Drug Monitoring of Loteprednol Etabonate Using Loteprednol Etabonate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loteprednol etabonate is a potent corticosteroid used for the treatment of ocular inflammation. Therapeutic drug monitoring (TDM) of loteprednol etabonate is crucial for optimizing dosage, ensuring efficacy, and minimizing potential adverse effects. This document provides detailed application notes and protocols for the quantitative analysis of loteprednol etabonate in biological matrices, specifically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with loteprednol etabonate-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.[1]

Mechanism of Action of Loteprednol Etabonate

Loteprednol etabonate exerts its anti-inflammatory effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the expression of various genes involved in the inflammatory process. A key action is the induction of lipocortin-1, an inhibitor of phospholipase A2. By inhibiting phospholipase A2, loteprednol etabonate blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Bioanalytical Method for Therapeutic Drug Monitoring

The following protocol describes a representative LC-MS/MS method for the quantification of loteprednol etabonate in human plasma. This method is based on established principles of bioanalytical method validation for corticosteroids.

Experimental Workflow

The general workflow for the analysis of loteprednol etabonate in plasma samples is depicted below.

References